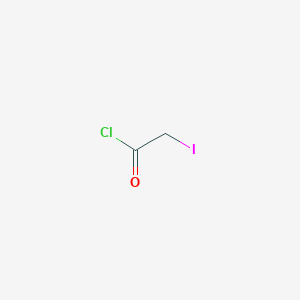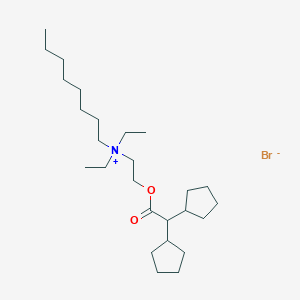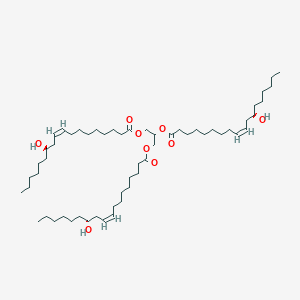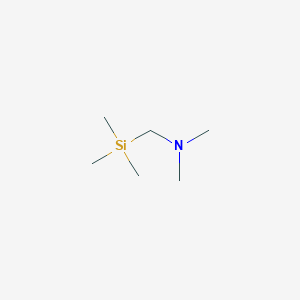
N-(tert-Butoxycarbonyl)-2-aminoacetonitril
Übersicht
Beschreibung
N-(tert-Butoxycarbonyl)-2-aminoacetonitrile (N-BOC-2-AACN) is an important reagent in organic synthesis. It is a versatile building block for the preparation of a variety of compounds, including amines, carboxylic acids, esters, and amides. N-BOC-2-AACN has been used in a wide range of scientific research applications, including the synthesis of peptides, the preparation of derivatives of natural products, and the synthesis of pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
2-(Boc-Amino)acetonitril: wird häufig bei der Synthese von Peptiden verwendet. Die Boc-Gruppe dient als Schutzgruppe für Amine, wodurch die sequenzielle Addition von Aminosäuren ohne unerwünschte Nebenreaktionen ermöglicht wird. Diese Verbindung ist besonders nützlich in der Festphasenpeptidsynthese (SPPS), wo sie verwendet werden kann, um die Boc-geschützte Aminogruppe an die wachsende Peptidkette einzuführen .
Zwischenprodukt der organischen Synthese
Als Zwischenprodukt in der organischen Synthese wird N-(tert-Butoxycarbonyl)-2-aminoacetonitril bei der Synthese verschiedener organischer Verbindungen eingesetzt. Seine Nitrilgruppe kann ein Vorläufer für Carbonsäuren, Amide und andere Derivate sein, was sie zu einem vielseitigen Baustein in der synthetischen Chemie macht .
Medizinische Chemie
In der medizinischen Chemie wird 2-(Boc-Amino)acetonitril verwendet, um eine Vielzahl von bioaktiven Molekülen zu erzeugen. Seine Einarbeitung in Arzneimittelkandidaten kann die pharmakokinetischen Eigenschaften verbessern oder neue Angriffspunkte für biologische Ziele hinzufügen, was die Entwicklung neuer Medikamente unterstützt .
Katalyse
Diese Verbindung wird auch in katalytischen Prozessen verwendet. Die Boc-Gruppe kann reaktive Zwischenprodukte stabilisieren, was effizientere und selektivere katalytische Reaktionen ermöglicht. Dies ist besonders wichtig bei der Entwicklung neuer katalytischer Verfahren, die umweltfreundlicher und kostengünstiger sind .
Materialwissenschaft
Im Bereich der Materialwissenschaft kann This compound verwendet werden, um die Oberflächeneigenschaften von Materialien zu verändern. Beispielsweise kann es verwendet werden, um Aminfunktionalitäten einzuführen, die weiter reagieren können, um hydrophile Oberflächen zu erzeugen oder um Biomoleküle für Biosensoranwendungen zu binden .
Umweltchemie
Schließlich hat 2-(Boc-Amino)acetonitril Anwendungen in der Umweltchemie. Es kann bei der Synthese von Verbindungen verwendet werden, die dazu bestimmt sind, Schadstoffe zu binden und zu neutralisieren, oder um Materialien zu erzeugen, die auf Umweltreize reagieren können .
Safety and Hazards
Wirkmechanismus
Target of Action
N-(tert-Butoxycarbonyl)-2-aminoacetonitrile, also known as 2-(Boc-amino)acetonitrile, is a chemical compound used primarily as a protecting group for amines in organic synthesis . The primary target of this compound is the amine functional group present in various compounds, including natural products, amino acids, and peptides .
Mode of Action
The compound acts by protecting the amine functional group during organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This protection allows for selective bond formation while minimizing competing reactions with reactive functional groups .
Biochemical Pathways
The compound plays a significant role in organic synthesis, particularly in the synthesis of peptides . By protecting the amine functional group, it allows for the sequential protection and deprotection of the amine functional group, which is crucial in organic synthesis .
Pharmacokinetics
The compound’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis makes it a preferred choice in amino protection .
Result of Action
The result of the compound’s action is the successful protection of the amine functional group, allowing for selective bond formation in organic synthesis . This protection is reversible, and the Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals . For example, the deprotection of the N-Boc group can take place under room temperature conditions for 1–4 hours with yields up to 90% . Additionally, the compound’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis can be influenced by the reaction environment .
Eigenschaften
IUPAC Name |
tert-butyl N-(cyanomethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-7(2,3)11-6(10)9-5-4-8/h5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZKPZXYDDZDJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337999 | |
| Record name | N-(tert-Butoxycarbonyl)-2-aminoacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85363-04-8 | |
| Record name | N-(tert-Butoxycarbonyl)-2-aminoacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-Butoxycarbonyl)-2-aminoacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















